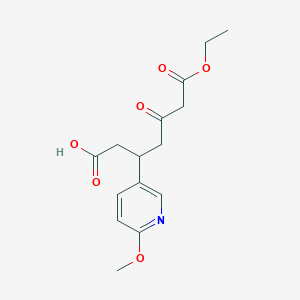
7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an ethoxy group, a methoxypyridinyl group, and a dioxoheptanoic acid moiety, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid typically involves multi-step organic reactions. One common approach is the Claisen-Schmidt condensation reaction, where 7-methoxy-3,4-dihydronaphthalen-1(2H)-one is reacted with 6-methoxy-3-pyridinecarbaldehyde in the presence of a base such as sodium hydroxide in methanol . The reaction mixture is stirred at room temperature, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Analyse Chemischer Reaktionen
Types of Reactions
7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines
Wissenschaftliche Forschungsanwendungen
7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and resulting in various physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share similar structural features and exhibit comparable biological activities.
Quinoline-2,4-diones: Known for their roles in natural and synthetic chemistry, these compounds display similar tautomeric forms and pharmacological activities.
Uniqueness
7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties
Eigenschaften
Molekularformel |
C15H19NO6 |
|---|---|
Molekulargewicht |
309.31 g/mol |
IUPAC-Name |
7-ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid |
InChI |
InChI=1S/C15H19NO6/c1-3-22-15(20)8-12(17)6-11(7-14(18)19)10-4-5-13(21-2)16-9-10/h4-5,9,11H,3,6-8H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
JCSXRURKYKOUHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)CC(CC(=O)O)C1=CN=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Phenylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B13875128.png)
![2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol](/img/structure/B13875133.png)

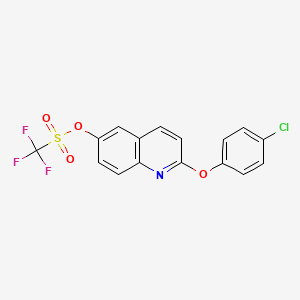
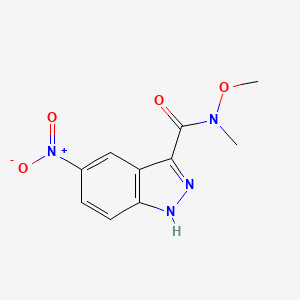
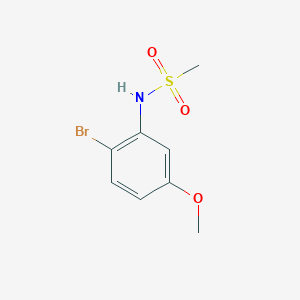

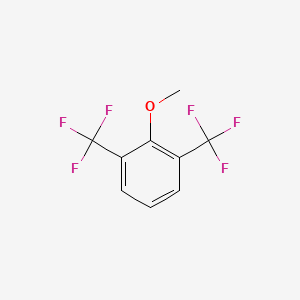


![5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(2-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide](/img/structure/B13875171.png)
![Tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13875180.png)
